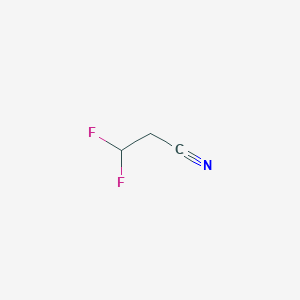

3,3-Difluoropropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Bonding and Material Properties

- Research into carbon nitride, a material with potential for creating super-hard phases, has revealed challenges in achieving the desired crystalline structure. Instead, an amorphous phase with significant double or sp2 CN bonds is often formed. This finding has implications for the development of materials with unique bonding and structural properties (Rodil & Muhl, 2004).

Synthesis and Catalysis

- The trifluoromethyl group, similar to 3,3-Difluoropropanenitrile, has been a focus in pharmaceutical and agrochemical compound design due to its ability to attract electron density. Research demonstrates efficient methods for incorporating this group into various aryl substrates, enhancing their properties (Cho et al., 2010).

Organic Chemistry Applications

- In organic synthesis, trifluoromethanesulfonic anhydride has been widely used for various conversions, including electrophilic activation and radical trifluoromethylation. This demonstrates the importance of fluoroalkyl groups like this compound in creating diverse organic compounds (Qin, Cheng, & Jiao, 2022).

Materials Science and Engineering

- Research on fluorinated polyimides has shown that trifluoromethyl and ether groups, similar to the structure of this compound, can significantly affect the optical and dielectric properties of polyimide thin films. This is crucial for the development of materials with specific electronic and optical characteristics (Jang, Shin, Choi, Park, & Han, 2007).

Environmental Science and Greenhouse Gases

- Nitrogen trifluoride, a gas used in the semiconductor industry and related to this compound in its fluorinated structure, has been identified as a potent greenhouse gas. Understanding its radiative efficiency and global warming potential is crucial for environmental impact assessments (Robson, Gohar, Hurley, Shine, & Wallington, 2006).

Photocatalysis and Environmental Remediation

- Phosphorus and oxygen co-doped graphitic carbon nitride, a material related to this compound, has shown remarkable photocatalytic activity for degrading pollutants like fluoroquinolones. This research is significant for environmental cleanup and pollution control (Huang, Li, Li, Zhang, Chen, Liu, Liu, Lv, & Liu, 2019).

properties

IUPAC Name |

3,3-difluoropropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N/c4-3(5)1-2-6/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENWDOAXHRRZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)

![4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2585308.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)

![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)

![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)